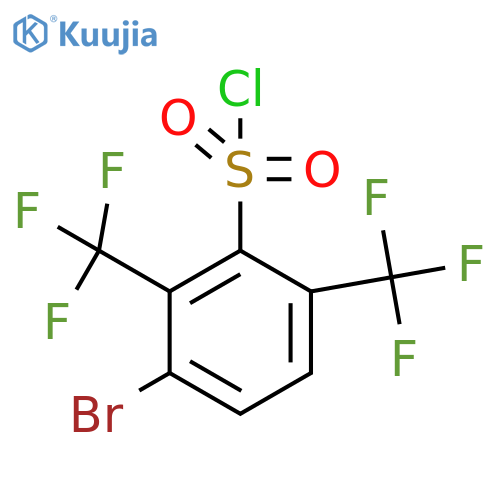

Cas no 1804379-93-8 (2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride)

1804379-93-8 structure

商品名:2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride

CAS番号:1804379-93-8

MF:C8H2BrClF6O2S

メガワット:391.512700557709

CID:4975310

2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride

-

- インチ: 1S/C8H2BrClF6O2S/c9-4-2-1-3(7(11,12)13)6(19(10,17)18)5(4)8(14,15)16/h1-2H

- InChIKey: GOAHUKKINYGJSN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(F)(F)F)C(=C1C(F)(F)F)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 428

- トポロジー分子極性表面積: 42.5

- 疎水性パラメータ計算基準値(XlogP): 4.4

2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013019116-1g |

2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride |

1804379-93-8 | 97% | 1g |

1,445.30 USD | 2021-06-25 |

2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride 関連文献

-

2. Book reviews

-

Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

1804379-93-8 (2,6-Bis(trifluoromethyl)-3-bromobenzenesulfonyl chloride) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量